molecular formula C11H21NO B13165412 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol

9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13165412
M. Wt: 183.29 g/mol
InChI Key: JOCBUDJYACSQHX-UHFFFAOYSA-N
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Description

9-Propyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a nitrogen atom incorporated into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent to reduce the ketone to the corresponding alcohol . Another method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to improve yield and reduce costs.

Mechanism of Action

The mechanism of action of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen to the substrate, resulting in the formation of carbonyl compounds . The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its propyl group, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

9-propyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C11H21NO/c1-2-6-12-9-4-3-5-10(12)8-11(13)7-9/h9-11,13H,2-8H2,1H3

InChI Key

JOCBUDJYACSQHX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCCC1CC(C2)O

Origin of Product

United States

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